N'-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
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Overview
Description
N’-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide is a complex organic compound that features a benzimidazole core linked to a furan ring through a propenylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 2-furyl aldehyde with benzimidazole-6-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The propenylidene bridge can be reduced to form saturated derivatives.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of saturated benzimidazole derivatives.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
N’-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Furylmethyl)-1H-benzimidazole-6-carbohydrazide
- N’-(3-(2-Thienyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
- N’-(3-(2-Pyridyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
Uniqueness
N’-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific combination of a furan ring and a benzimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12N4O2 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c20-15(11-5-6-13-14(9-11)17-10-16-13)19-18-7-1-3-12-4-2-8-21-12/h1-10H,(H,16,17)(H,19,20)/b3-1+,18-7+ |
InChI Key |
WFKGNJREFYHVRZ-BJEOCPPSSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
Canonical SMILES |
C1=COC(=C1)C=CC=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
Origin of Product |
United States |
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